REACTION_SMILES
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[C:14](#[N:15])[CH2:16][c:17]1[cH:18][cH:19][c:20]([I:23])[cH:21][cH:22]1.[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH:5]([C:11](=[O:12])[NH2:13])[CH2:6][CH:7]([CH3:10])[CH2:8][CH2:9]1.[Cu:33][I:34].[K+:29].[K+:30].[K+:31].[OH2:32].[P:24]([O-:25])([O-:26])([O-:27])=[O:28]>>[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH:5]([C:11](=[O:12])[NH:13][c:20]2[cH:19][cH:18][c:17]([CH2:16][C:14]#[N:15])[cH:22][cH:21]2)[CH2:6][CH:7]([CH3:10])[CH2:8][CH2:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCC(C(C)C)C(C(N)=O)C1
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=P([O-])([O-])[O-]
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Name
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Type
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product
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Smiles
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CC1CCC(C(C)C)C(C(=O)Nc2ccc(CC#N)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |